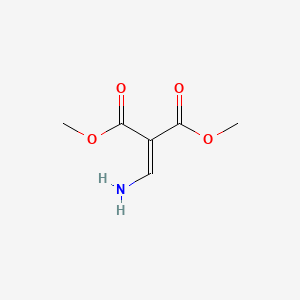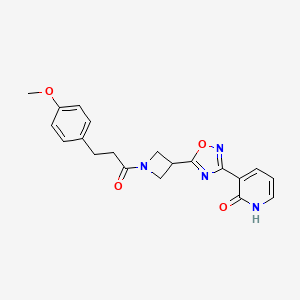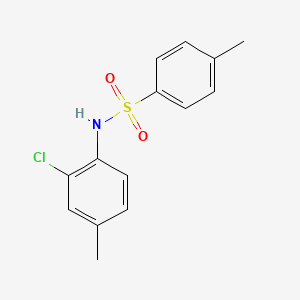
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide, also known as DDPC, is a chemical compound that has shown potential in scientific research. DDPC belongs to the class of pyridine carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its potential as an antitumor and anti-inflammatory agent. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been shown to have low toxicity in normal cells. However, one limitation of using 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide. One direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide as a combination therapy with other antitumor or anti-inflammatory agents. Another direction is to study the potential of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide in animal models of cancer and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide for its potential use in clinical settings.
In conclusion, 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound that has shown potential in scientific research for its antitumor and anti-inflammatory properties. Further studies are needed to determine its optimal use in clinical settings.
Synthesemethoden
The synthesis of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves the reaction of 2,5-dichloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 2,5-dichloroaniline. The resulting product is then purified to obtain 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has been studied for its potential as an antitumor agent. Research has shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O/c13-7-1-2-8(14)10(4-7)18-12(19)6-3-9(15)11(16)17-5-6/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHVLJMPJIHGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)